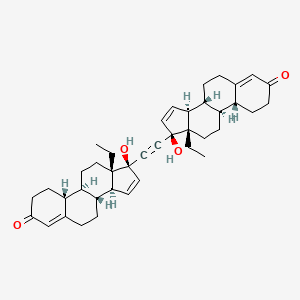

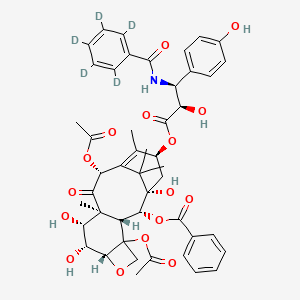

![molecular formula C14H26N4O6S B13860445 (2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)

(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

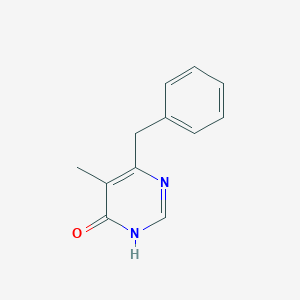

L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is an isotopically labeled compound used primarily in scientific research. This compound is a tripeptide consisting of L-glutamic acid, L-cysteine, and L-lysine, with specific carbon and nitrogen isotopic labels (^13C and ^15N) incorporated into its structure. These isotopic labels make it particularly useful in various analytical and biochemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The coupling reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC). The isotopic labeling is achieved by incorporating ^13C and ^15N-labeled amino acids during the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N undergoes various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

Reduction: Disulfides can be reduced back to thiols.

Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.

Substitution: Carbodiimides (e.g., DCC) and nucleophiles (e.g., amines) in organic solvents.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of amide bonds or ester linkages.

Wissenschaftliche Forschungsanwendungen

L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is widely used in scientific research due to its isotopic labels. Some key applications include:

Proteomics: Used as a standard in mass spectrometry for quantifying protein levels.

Metabolomics: Helps in tracing metabolic pathways and studying enzyme kinetics.

Drug Development: Used in the identification of drug metabolites and reactive intermediates.

Biochemical Studies: Investigates the role of glutathione and related peptides in oxidative stress and cellular defense mechanisms.

Wirkmechanismus

The mechanism of action of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is primarily related to its role as a precursor in the synthesis of glutathione. The compound is involved in the gamma-glutamyl cycle, where it is synthesized from L-glutamic acid and L-cysteine by the enzyme glutamate-cysteine ligase. The resulting gamma-glutamylcysteine is then combined with L-lysine to form the tripeptide. This process is crucial for maintaining cellular redox balance and protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N can be compared with other similar compounds such as:

Gamma-glutamylcysteine: A dipeptide intermediate in glutathione synthesis.

Glutathione: A tripeptide consisting of gamma-glutamylcysteine and glycine, known for its antioxidant properties.

N-acetylcysteine: A derivative of L-cysteine used as a mucolytic agent and antioxidant.

Uniqueness

The uniqueness of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N lies in its isotopic labeling, which allows for precise tracking and quantification in various biochemical assays. This makes it an invaluable tool in research settings where accurate measurement of metabolic processes is essential.

Eigenschaften

Molekularformel |

C14H26N4O6S |

|---|---|

Molekulargewicht |

384.40 g/mol |

IUPAC-Name |

(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9+,10-/m0/s1/i4+1,5+1,8+1,11+1,13+1,16+1 |

InChI-Schlüssel |

QVQXRPXVRNLLEO-RLFBYNSASA-N |

Isomerische SMILES |

C(CCN)C[C@H](C(=O)O)NC(=O)[C@H](CS)N[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |

Kanonische SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

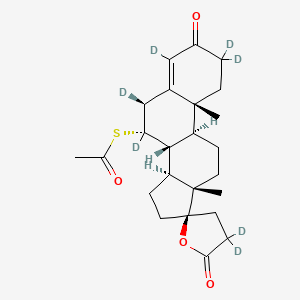

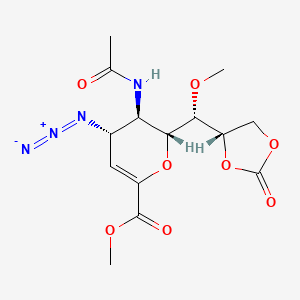

![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)

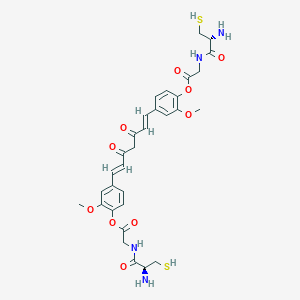

![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)

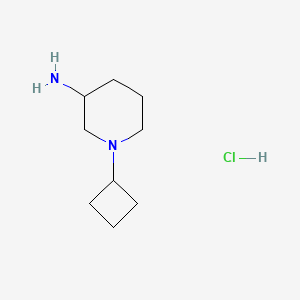

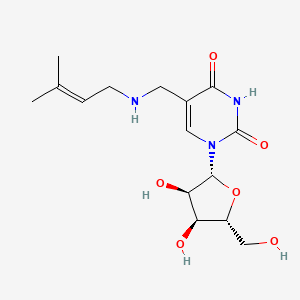

![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)